9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene
Description
9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene is a spirocyclic compound featuring a fused pyrrolidine ring and a 3-azaspiro[5.5]undec-7-ene backbone. The spiro[5.5] framework confers conformational rigidity, which may enhance binding specificity in pharmacological applications. However, direct experimental data on this compound are scarce in the provided evidence, necessitating comparisons with structurally analogous molecules.
Properties
IUPAC Name |
9-pyrrolidin-1-yl-3-azaspiro[5.5]undec-10-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-2-12-16(11-1)13-3-5-14(6-4-13)7-9-15-10-8-14/h3,5,13,15H,1-2,4,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNKUOCFLBEUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3(CCNCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The spiro[5.5]undecane system is typically assembled via cyclocondensation or ring-closing metathesis. A proven strategy involves the three-component reaction of ketones, amines, and thioglycolic acid derivatives. For example, Hussein et al. demonstrated that cyclohexanone, ammonium carbonate, and thioglycolic acid undergo cyclocondensation to form 1-thia-4-azaspiro[4.5]decan-3-one . Adapting this method, replacing cyclohexanone with a bicyclic ketone precursor could yield the larger [5.5] spiro system. Key parameters include:
-
Catalyst selection : Sodium dodecylbenzene sulfonate (DBSNa) in acetic acid enhances reaction rates and yields (94% in 60 minutes) .
-
Solvent effects : Acetic acid outperforms ethanol or methanol due to improved protonation of intermediates .
Critical factors:
-
Stoichiometry : A 1:1.5 molar ratio of spirocyclic substrate to pyrrolidine ensures complete conversion .
-
Temperature control : Room temperature prevents undesired side reactions like over-alkylation.
Installation of the 7,8-Double Bond
Dehydrogenation or elimination reactions introduce the undec-7-ene moiety. Pd/C-catalyzed dehydrogenation under hydrogen atmosphere (60 psig, 4 hours) has been effective in analogous systems . Alternative methods include:
-
Acid-mediated dehydration : Concentrated H₂SO₄ promotes β-hydrogen elimination from hydroxylated precursors.
-
Metal-ligand complexes : Pd-PEPPSI catalysts enable selective dehydrogenation at 0°C to RT .
Stereochemical Control and Purification
Chiral resolution via HPLC with amylose-based columns or diastereomeric salt formation ensures enantiopurity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the absence of NH signals in ¹H NMR spectra validates successful Mannich functionalization .
Scalability and Industrial Adaptations
Large-scale synthesis (≥100 g) requires:
-
Continuous flow systems : Minimize exothermic risks during cyclocondensation.
-
Green solvents : Ethanol/water mixtures reduce environmental impact without compromising yield .
Comparative Analysis of Synthetic Routes
The table below evaluates three approaches for synthesizing 9-(pyrrolidin-1-yl)-3-azaspiro[5.5]undec-7-ene:
Chemical Reactions Analysis
Types of Reactions
9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides rigidity, which enhances binding affinity and selectivity. The pyrrolidine ring can interact with active sites of enzymes, inhibiting their activity and modulating biological pathways .
Comparison with Similar Compounds
Pyrrolo-Pyridine Derivatives
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and its 5-chloro derivative (9b) () share a pyrrolidine-like moiety fused to a pyridine ring. Key differences include:
- Spiro vs.
- Synthetic Yield : Both 9a and 9b were synthesized in 60% yields, suggesting moderate efficiency for pyrrolidine-containing systems .
- Applications : Pyrrolo-pyridines are often explored as kinase inhibitors or antiviral agents, whereas spiro compounds like the target molecule may target GPCRs or ion channels due to their 3D complexity.
Table 1: Comparison of Pyrrolidine-Containing Compounds
Spirocyclic Azaspiro Compounds
The European patent application () describes 5-(2-methoxyethoxy)-2-[5-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-(trifluoromethyl)aniline and azaspiro[4.5]dec-9-ene derivatives. Key distinctions include:
- Spiro Ring Size : The patent’s azaspiro[4.5]dec-9-ene has a smaller spiro system ([4.5] vs. [5.5]), increasing ring strain and possibly reducing metabolic stability .
- Analytical Data : The patent compound showed an LCMS m/z of 861.4 [M+H]+ and HPLC retention time of 1.40 minutes (condition SMD-TFA05), highlighting its hydrophobicity. Spiro[5.5] systems like the target compound may exhibit longer retention times due to increased lipophilicity.
- Functionalization : The target compound lacks the trifluoromethyl and pyrimidine groups seen in the patent molecule, which are critical for kinase selectivity.
Oxygen-Containing Spiro Analogs
Talaromycin D (), a 1,7-dioxaspiro[5.5]undecan-4-ol derivative, provides insights into spiro systems with heteroatoms:
- Heteroatom Influence : Replacing nitrogen (azaspiro) with oxygen (dioxaspiro) increases polarity, as seen in Talaromycin D’s hydroxymethyl and ethyl groups. This could enhance aqueous solubility compared to the target compound’s pyrrolidine moiety .
Table 2: Spirocyclic Compound Properties
Biological Activity
9-(Pyrrolidin-1-Yl)-3-azaspiro[5.5]undec-7-ene is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds that exhibit diverse biological activities. Its structure can be represented as follows:
This structure features a pyrrolidine ring that is crucial for its interaction with biological targets.
Research indicates that this compound acts primarily as an agonist for specific receptors. In particular, it has been studied for its interaction with the Free Fatty Acid Receptor 1 (FFA1 or GPR40), which plays a significant role in glucose metabolism and insulin secretion.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various substituents on the spirocyclic structure. For instance, modifications in the lipophilicity of the substituents can significantly affect receptor binding affinity and agonist potency. A study showed that compounds with lipophilic groups exhibited higher potency, with some derivatives achieving nanomolar EC50 values comparable to established drugs like TAK-875 .
Study 1: Agonistic Activity on FFA1
In a study evaluating several derivatives of spirocyclic compounds, two specific analogs of this compound were identified as potent FFA1 agonists. These compounds demonstrated significant insulinotropic effects in vitro, suggesting their potential utility in treating type II diabetes mellitus .
| Compound | EC50 (nM) | Insulin Secretion (µU/mL) |
|---|---|---|
| TAK-875 | 12 | 100 |
| 2-Pyridyloxy derivative | 25 | 85 |
| 2-Pyrimidinyloxy derivative | 30 | 80 |
Study 2: Pharmacological Profiling
Another investigation focused on the pharmacological profile of various spirocyclic compounds, including this compound, revealed its ability to modulate metabolic pathways associated with obesity and diabetes. The compound was shown to enhance glucose uptake in adipocytes and promote lipolysis in fat cells .
Q & A
Q. What are the primary synthetic routes for 9-(Pyrrolidin-1-Yl)-3-Azaspiro[5.5]Undec-7-Ene, and how can reaction conditions be optimized to improve yield?
The compound can be synthesized via cyclocondensation reactions involving pyrrolidine derivatives and spirocyclic precursors. Optimization involves adjusting solvent systems (e.g., dry benzene for reflux), stoichiometric ratios, and purification methods (e.g., recrystallization from ethanol or chloroform). Computational tools like quantum chemical calculations can predict optimal reaction pathways and reduce trial-and-error experimentation .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical for confirming spirocyclic and pyrrolidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>99%). Data interpretation requires cross-referencing observed peaks with known analogs and computational simulations of expected spectral profiles .
Q. How can factorial design be applied to systematically evaluate the impact of substituents on the compound’s biological activity?
Factorial design allows simultaneous testing of variables (e.g., substituent position, steric bulk) to identify synergistic effects. For example, a 2³ factorial design can assess how pyrrolidine substitution, spirocyclic ring size, and double bond geometry influence antimicrobial activity. Response surface methodology (RSM) then models optimal combinations for further testing .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics and quantum chemical calculations be integrated to predict the compound’s reactivity and stability under varying experimental conditions?
Density Functional Theory (DFT) calculations predict electronic properties and transition states, while COMSOL models reaction kinetics under simulated thermal or catalytic conditions. Machine learning algorithms trained on experimental datasets (e.g., solvent polarity, temperature) can forecast degradation pathways and stability thresholds, enabling preemptive optimization .
Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental outcomes in the compound’s pharmacokinetic properties?
Discrepancies may arise from unaccounted solvent effects or protein binding in vivo. Iterative refinement involves:
Q. What advanced molecular modeling techniques are suitable for elucidating the compound’s interaction with biological targets, and how can these models be validated experimentally?
Molecular docking (e.g., AutoDock Vina) identifies binding poses with enzymes or receptors, while molecular dynamics (MD) simulations assess binding stability. Experimental validation includes:
Q. How do variations in the azaspirocyclic core influence the compound’s physicochemical properties, and what experimental methodologies are critical for assessing these changes?
Modifications to the spirocyclic ring (e.g., ring contraction/expansion) alter logP, solubility, and conformational flexibility. Key methodologies include:
- Thermodynamic solubility assays in biorelevant media.
- Parallel artificial membrane permeability assays (PAMPA).
- Circular dichroism (CD) spectroscopy to monitor structural stability under physiological conditions .
Methodological Resources
- Data Management : Chemical software (e.g., Schrödinger Suite, Gaussian) enables secure storage, analysis, and sharing of spectral and computational datasets. Encryption protocols ensure compliance with research integrity standards .
- Experimental Design : ICReDD’s hybrid approach combines quantum chemistry, information science, and high-throughput experimentation to accelerate reaction discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
